molecular formula C12H24ClN3O B12771960 Esaprazole hydrochloride CAS No. 91290-76-5

Esaprazole hydrochloride

Cat. No.: B12771960
CAS No.: 91290-76-5
M. Wt: 261.79 g/mol
InChI Key: NJIZIJFDFPHEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of esaprazole hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modificationsThe reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Esaprazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted benzimidazole compounds .

Scientific Research Applications

Esaprazole hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of proton pump inhibitors and their interactions with various chemical agents.

    Biology: Research focuses on its effects on cellular processes and its potential role in modulating biological pathways.

    Medicine: It is extensively studied for its therapeutic effects in treating acid-related disorders and its potential side effects.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Esaprazole hydrochloride exerts its action by targeting and inhibiting the hydrogen-potassium ATPase enzyme, commonly known as the proton pump, located in the parietal cells of the stomach lining. This enzyme is essential for the final step of acid production. By inhibiting this enzyme, this compound effectively reduces gastric acid secretion, providing relief from acid-related conditions .

Comparison with Similar Compounds

Similar Compounds

  • Omeprazole
  • Lansoprazole
  • Pantoprazole
  • Rabeprazole

Uniqueness

Esaprazole hydrochloride is unique due to its specific molecular structure, which allows for more effective inhibition of the proton pump compared to some other proton pump inhibitors. This results in a longer duration of action and potentially fewer side effects .

This compound continues to be a subject of extensive research, contributing to advancements in the treatment of acid-related disorders and the development of new therapeutic strategies.

Properties

CAS No.

91290-76-5

Molecular Formula

C12H24ClN3O

Molecular Weight

261.79 g/mol

IUPAC Name

N-cyclohexyl-2-piperazin-1-ylacetamide;hydrochloride

InChI

InChI=1S/C12H23N3O.ClH/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11;/h11,13H,1-10H2,(H,14,16);1H

InChI Key

NJIZIJFDFPHEQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCNCC2.Cl

Related CAS

64204-55-3 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.